Cas no 645-12-5 (5-nitrofuran-2-carboxylic acid)

5-nitrofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Nitro-2-furoic acid

- 5-Nitrofuran-2-carboxylic acid

- 5-Nitro-2-furancarboxylic Acid

- 2-Carboxy-5-nitrofuran

- Nitrofurate

- 5-Nitrofuroic acid

- 2-Furoic acid, 5-nitro-

- 5-Nitropyromucate

- 5-Nitrofurancarboxylic acid

- 2-Furancarboxylic acid, 5-nitro-

- IODMEDPPCXSFLD-UHFFFAOYSA-N

- 5-Nitropyromucic acid

- 5-nitro2-furanoic acid

- 5-nitro-2-furanoic acid

- Oprea1_282165

- Ex167

- 5-Nitro-2-furancarbo

- 5-nitro-2-furan carboxylic acid

- UTY7TN9FTP

- 5-NITRO-2-FURYLCARBOXYLIC ACID

- AKOS015894363

- NSC-6452

- EN300-17417

- F0001-1745

- 5-nitro-2-furan-carboxylic acid

- SCHEMBL1221377

- AI3-23599

- MFCD00003240

- 5-NITRO-2-FUROICACID

- SY106223

- NSC 6452

- FT-0620695

- NS00035709

- NSC6452

- EINECS 211-432-6

- UNII-UTY7TN9FTP

- CCRIS 1197

- STR04789

- BRN 0139373

- F16228

- N0557

- CHEMBL1186

- AE-641/02433026

- DTXSID00214746

- AKOS000119272

- NITRO-2-FUROIC ACID, 5-

- 2-Furancarboxylic acid, 5-nitro

- Z56926611

- AMY7097

- 645-12-5

- 5-Nitro-2-furoic acid, 98%

- 5-Nitro-furan-2-carboxylic acid

- ALBB-031656

- DB-054680

- STL164369

- 5-nitrofuran-2-carboxylic acid

-

- MDL: MFCD00003240

- インチ: 1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)

- InChIKey: IODMEDPPCXSFLD-UHFFFAOYSA-N

- ほほえんだ: O1C(=C([H])C([H])=C1C(=O)O[H])[N+](=O)[O-]

- BRN: 0139373

計算された属性

- せいみつぶんしりょう: 157.00100

- どういたいしつりょう: 157.001

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: 黄粉。

- 密度みつど: 1.8109 (rough estimate)

- ゆうかいてん: 185.0 to 189.0 deg-C

- ふってん: 281.7°C (rough estimate)

- フラッシュポイント: 155

- 屈折率: 1.4798 (estimate)

- すいようせい: Slightly soluble in water.

- PSA: 96.26000

- LogP: 1.40920

- ようかいせい: 水に溶ける

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- FEMA: 3186

5-nitrofuran-2-carboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38;R68

- セキュリティの説明: S37/39-S36/37

- RTECS番号:LV2012000

-

危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- リスク用語:R36/37/38; R68

- セキュリティ用語:S36/37;S37/39

5-nitrofuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17417-0.25g |

5-nitrofuran-2-carboxylic acid |

645-12-5 | 93% | 0.25g |

$19.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111112-100g |

5-Nitrofuran-2-carboxylic acid |

645-12-5 | 95% | 100g |

¥4804.00 | 2024-05-05 | |

| eNovation Chemicals LLC | D749397-25g |

5-Nitrofuran-2-carboxylic acid |

645-12-5 | 95% | 25g |

$195 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64790-1g |

5-Nitro-2-furoic acid |

645-12-5 | 1g |

¥76.0 | 2021-09-04 | ||

| TRC | N495955-250mg |

Nitrofurate |

645-12-5 | 250mg |

$ 63.00 | 2023-09-06 | ||

| Chemenu | CM195769-500g |

5-Nitrofuran-2-carboxylic acid |

645-12-5 | 95% | 500g |

$757 | 2021-08-05 | |

| abcr | AB118227-100 g |

5-Nitro-2-furoic acid, 98%; . |

645-12-5 | 98% | 100 g |

€420.00 | 2023-07-20 | |

| abcr | AB118227-5 g |

5-Nitro-2-furoic acid, 98%; . |

645-12-5 | 98% | 5 g |

€70.00 | 2023-07-20 | |

| TRC | N495955-10g |

Nitrofurate |

645-12-5 | 10g |

$ 230.00 | 2023-09-06 | ||

| Enamine | EN300-17417-2.5g |

5-nitrofuran-2-carboxylic acid |

645-12-5 | 93% | 2.5g |

$48.0 | 2023-09-20 |

5-nitrofuran-2-carboxylic acid 関連文献

-

1. Triplet state of 2-nitrothiophen. A laser flash-photolysis studyLuis J. A. Martins,Terence J. Kemp J. Chem. Soc. Faraday Trans. 1 1982 78 519

-

2. Triplet state of 5-nitro-2-furoic acid by laser flash photolysis. Spectrum, lifetime and reactivityTerence J. Kemp,Luis J. A. Martins J. Chem. Soc. Faraday Trans. 1 1981 77 1425

-

Daan F. J. Hamstra,Danny C. Lenstra,Tjeu J. Koenders,Floris P. J. T. Rutjes,Jasmin Mecinovi? Org. Biomol. Chem. 2017 15 6426

-

Luis J. A. Martins,Jo?o M. M. Ferreira Photochem. Photobiol. Sci. 2017 16 721

-

5. An In situ photolysis-e.s.r. investigation of 5-bromo- and 5-nitro-2-furoic acidP. Maruthamuthu,S. Steenken J. Chem. Soc. Chem. Commun. 1985 1019

-

Ahmed Kamal,S. M. Ali Hussaini,M. Lakshmi Sucharitha,Y. Poornachandra,Faria Sultana,C. Ganesh Kumar Org. Biomol. Chem. 2015 13 9388

-

Adinarayana Nandikolla,Yogesh Mahadu Khetmalis,Guruvelli Padma Vijaya Sangeetha,Ala Chandu,Swati,Muthyala Murali Krishna Kumar,Vivek Sharma,Sankaranarayanan Murugesan,Kondapalli Venkata Gowri Chandra Sekhar New J. Chem. 2023 47 15378

-

8. Oxidative denitration of 5-nitrouracil and 5-nitro-9-furoic acid by hydroxy radicalsPedatsur Neta,Clive L. Greenstock J. Chem. Soc. Chem. Commun. 1973 309

-

9. The triplet state of N-(n-butyl)-5-nitro-2-furamide by laser flash photolysis. Spectrum, lifetime, energy and electron-transfer reactionsLuis J. A. Martins,Terence J. Kemp J. Chem. Soc. Faraday Trans. 1 1984 80 2509

-

10. Subject index, 1985

5-nitrofuran-2-carboxylic acidに関する追加情報

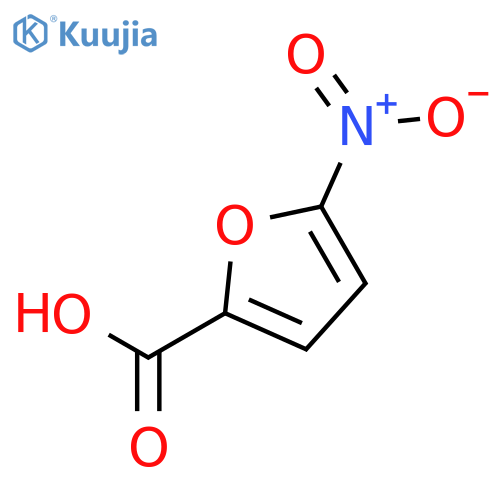

5-Nitrofuran-2-Carboxylic Acid (CAS No. 645-12-5): A Comprehensive Overview

5-Nitrofuran-2-carboxylic acid, identified by the CAS registry number 645-12-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of furan derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug discovery and materials science. The structure of 5-nitrofuran-2-carboxylic acid consists of a furan ring with a nitro group at the 5-position and a carboxylic acid group at the 2-position, making it a versatile molecule for various chemical modifications and functionalizations.

The synthesis of 5-nitrofuran-2-carboxylic acid has been explored through several routes, including nitration of furan derivatives and subsequent oxidation or substitution reactions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, which are critical for its application in research and development. For instance, researchers have employed green chemistry principles to develop environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

5-Nitrofuran-2-carboxylic acid exhibits interesting pharmacological properties, particularly in its potential as a precursor for bioactive compounds. The nitro group at the 5-position confers electron-withdrawing effects, which can influence the compound's reactivity and biological activity. Recent research has highlighted its role as an intermediate in the synthesis of anti-inflammatory agents and antioxidants. For example, studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.

In addition to its pharmacological applications, 5-nitrofuran-2-carboxylic acid has found utility in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its potential as a ligand in catalysis and sensing applications. Recent findings demonstrate that this compound can act as a chelating agent for transition metals, facilitating the development of catalysts for organic transformations. Furthermore, its incorporation into polymer matrices has shown promise in creating materials with enhanced mechanical and thermal properties.

The structural versatility of 5-nitrofuran-2-carboxylic acid also makes it an attractive candidate for click chemistry applications. Click reactions, such as the Huisgen cycloaddition, enable the rapid construction of complex molecules by forming stable covalent bonds under mild conditions. Researchers have utilized this property to synthesize libraries of furan-based compounds with diverse functionalities, paving the way for high-throughput screening in drug discovery.

From an analytical standpoint, the characterization of 5-nitrofuran-2-carboxylic acid has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability as a starting material in various chemical processes. Recent advancements in computational chemistry have also allowed for virtual modeling of this compound's interactions with biological targets, accelerating the discovery of novel applications.

In conclusion, 5-nitrofuran-2-carboxylic acid, with its unique structural features and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its role as a building block in organic synthesis, coupled with its promising pharmacological and materials science properties, underscores its importance in advancing modern chemistry. As research progresses, new insights into this compound's potential will undoubtedly emerge, further solidifying its place in the chemical landscape.

645-12-5 (5-nitrofuran-2-carboxylic acid) 関連製品

- 92-55-7(5-Nitrofuraldehyde Diacetate)

- 943-37-3(ethyl 5-nitrofuran-2-carboxylate)

- 1874-23-3(methyl 5-nitrofuran-2-carboxylate)

- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)

- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)

- 42271-27-2(Methyl (ethylsulfonyl)acetate)

- 845673-67-8(4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid)

- 1806766-23-3(Methyl 4-(difluoromethyl)pyridine-2-acetate)

- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)

- 1140495-90-4(4-(4-Chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole)